![molecular formula C13H18N2 B095433 8a-苯基辛氢吡咯并[1,2-a]嘧啶 CAS No. 18409-72-8](/img/structure/B95433.png)

8a-苯基辛氢吡咯并[1,2-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

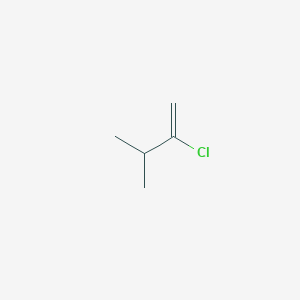

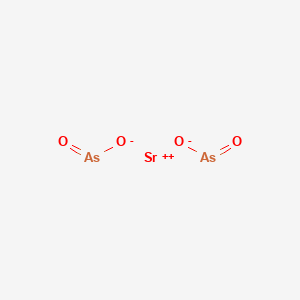

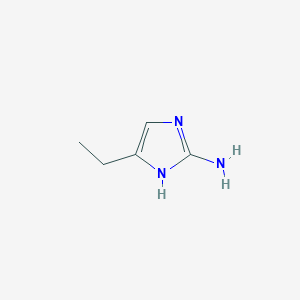

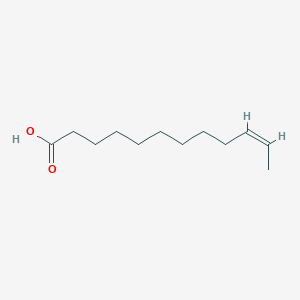

8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine derivatives are a class of compounds that have garnered interest due to their structural diversity and potential biological activities. These compounds are characterized by a bicyclic structure that includes a pyrrolidone ring fused to a perhydropyrimidine ring. The presence of a phenyl group at the 8a position is a common feature among these derivatives, which can influence their physical, chemical, and biological properties.

Synthesis Analysis

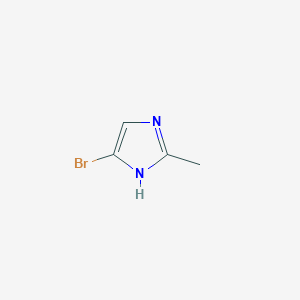

The synthesis of 8a-phenyloctahydropyrrolo[1,2-a]pyrimidine derivatives can be achieved through various methods. One approach involves a three-component domino reaction that includes a Knoevenagel condensation, Michael addition, and cyclization cascade. This method allows for the efficient creation of 6,8a-dihydropyrido[2,3-d]pyrimidine derivatives using sulfonyl acetonitrile, an aromatic aldehyde, and 6-aminouracil in the presence of triethylamine in refluxing ethanol .

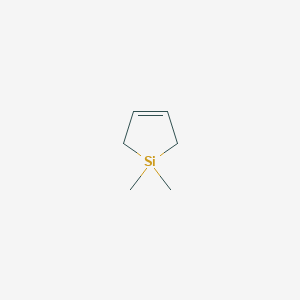

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through crystallographic studies. For instance, the crystal structure of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one reveals that molecules are weakly linked by intermolecular hydrogen bonds into chains. These chains are further connected by π-π stacking interactions to form a three-dimensional framework . Additionally, the crystal structures of homologous compounds with different aryl substituents have been analyzed, showing that the steric volume of the substituent significantly affects the crystal packing pattern .

Chemical Reactions Analysis

The reactivity of 8a-phenyloctahydropyrrolo[1,2-a]pyrimidine derivatives can be influenced by the substituents on the phenyl ring. For example, when primary amines are treated with related structures like 9-aryl-6-cyanopurines, nucleophilic attack followed by ring-opening and intramolecular cyclization can lead to the formation of dihydropyrimido[5,4-d]pyrimidines. These structures can further react to form more stable aromatic pyrimidines through tautomeric equilibration or Dimroth rearrangement .

Physical and Chemical Properties Analysis

科学研究应用

晶体结构和结构特征

8a-苯基辛氢吡咯并[1,2-a]嘧啶衍生物已被研究其独特的晶体结构和结构特征。例如,8a-苯基六氢吡咯并[1,2-a]嘧啶-6(2H)-酮的晶体结构通过分子间氢键弱连接成链,这些链进一步通过π-π堆积相互作用弱连接形成三维框架。这种复杂的结构对材料的性质和在各个领域的潜在应用,包括材料科学和制药(Linkova, Grinev, Krivoshchekova, & Yegorova, 2018),可能具有重要意义。

合成和化学性质

该化合物的合成途径和化学性质对其在药物设计和开发中的应用至关重要。研究已经集中在合成N’-(蒽-9(10H)-基亚甲基)-4-(4-羟基苯基)-6-甲基-2-氧代-1,2,3,4-四氢吡咯并-5-羧肼和其他衍生物,突出了该化合物在为潜在治疗候选物创建小分子靶点中的作用(Ajani, Owolabi, Jolayemi, Audu, & Ogunleye, 2019)。

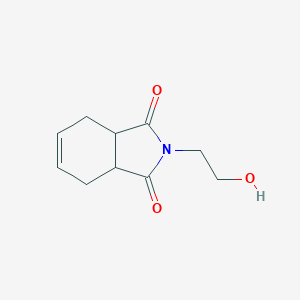

生物活性和应用

8a-苯基辛氢吡咯并[1,2-a]嘧啶及其衍生物展现出各种生物活性,在药物化学中具有重要意义。例如,一些研究已经专注于合成新的噻吡嘧啶衍生物作为抗菌和抗炎药剂,揭示了它们对真菌、细菌和炎症的显著活性(Tolba, El‐Dean, Ahmed, & Hassanien, 2018)。此外,已合成具有双重SSRI和5-HT(1A)活性的新型4-芳基吡啶并[1,2-c]嘧啶,显示出对5-HT(1A)和SERT都具有强效配体(Herold, Chodkowski, Izbicki, Turło, Dawidowski, Kleps, Nowak, Stachowicz, Dybała, Siwek, Mazurek, Mazurek, & Pluciński, 2011)。

安全和危害

未来方向

属性

IUPAC Name |

8a-phenyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-6-12(7-3-1)13-8-4-10-15(13)11-5-9-14-13/h1-3,6-7,14H,4-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKGVDHHANMIQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(NCCCN2C1)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378039 |

Source

|

| Record name | 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18409-72-8 |

Source

|

| Record name | 8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)